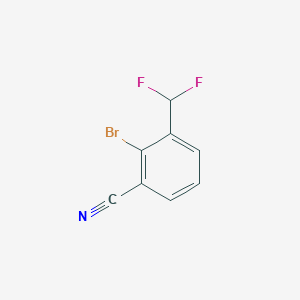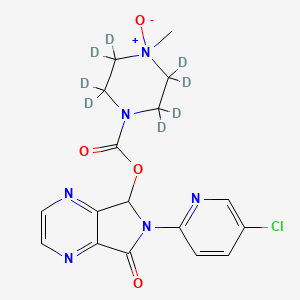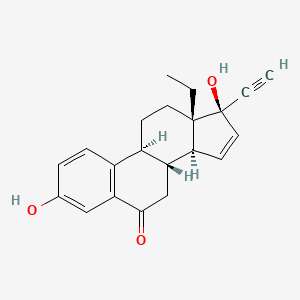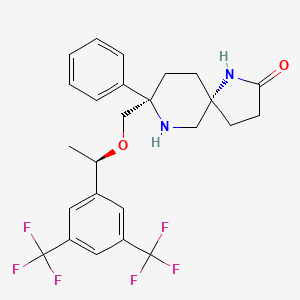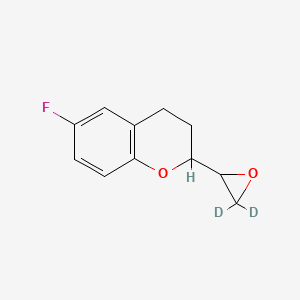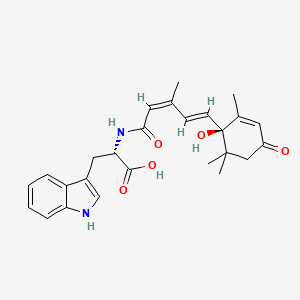
4-(2-Aminoethyl)-6-methoxypyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-methoxypyridin-2-amine is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-6-methoxypyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxypyridin-2-amine.
Alkylation: The 6-methoxypyridin-2-amine undergoes alkylation with an appropriate alkylating agent, such as 2-bromoethylamine, under basic conditions to introduce the aminoethyl group at the 4-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(2-Aminoethyl)-6-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(2-Aminoethyl)-6-methoxypyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
類似化合物との比較
Dopamine: A neuromodulatory molecule with a similar aminoethyl group but different functional groups and biological roles.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in different applications.
Uniqueness: 4-(2-Aminoethyl)-6-methoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-12-8-5-6(2-3-9)4-7(10)11-8/h4-5H,2-3,9H2,1H3,(H2,10,11) |
InChIキー |
FPLVOFLNCCTEBD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=N1)N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


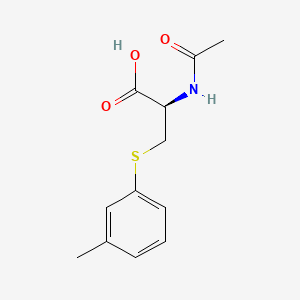


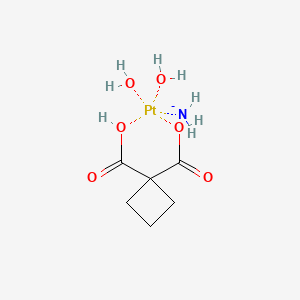
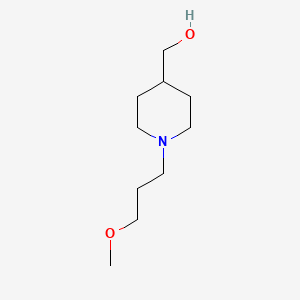
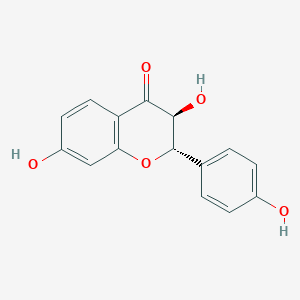
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)
